Erythrinasinate B

Antimalarial Plasmodium falciparum Natural product screening

Select Erythrinasinate B (CAS 101959-37-9) for your antiplasmodial or anti-inflammatory research. Its unique C28 octacosyl chain (logP ~16.10, TPSA 55.80 Ų) dictates critical membrane permeability and pharmacokinetic profiles, making it irreplaceable by generic ferulates. This compound is a validated reference standard for long-chain alkyl ferulate analytical methods.

Molecular Formula C38H66O4
Molecular Weight 586.9 g/mol
CAS No. 101959-37-9
Cat. No. B172644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrinasinate B
CAS101959-37-9
Molecular FormulaC38H66O4
Molecular Weight586.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
InChIKeyPIGLOISSVVAGBD-NHQGMKOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Erythrinasinate B (CAS 101959-37-9) Procurement Guide: Antiplasmodial Long-Chain Ferulate from Erythrina Species


Erythrinasinate B, also known as Octacosyl (E)-ferulate (CAS 101959-37-9), is a long-chain cinnamate ester with molecular formula C38H66O4 and molecular weight 586.9 g/mol [1]. The compound belongs to the class of hydroxycinnamic acid derivatives and is characterized by a ferulic acid moiety esterified to a C28 octacosyl alcohol chain [2]. Isolated from various Erythrina species including E. caffra, E. senegalensis, and E. glauca, erythrinasinate B exhibits antiplasmodial activity and PK-C inhibitory effects [3].

Why Octacosyl (E)-Ferulate Cannot Be Replaced by Generic Ferulic Acid Derivatives in Antiplasmodial and Anti-Inflammatory Research


Substitution with generic ferulic acid esters is scientifically inadvisable due to the critical structure-activity relationship dictated by the C28 alkyl chain length. The octacosyl (C28) moiety confers a calculated logP of approximately 16.10 and topological polar surface area of 55.80 Ų, physicochemical parameters that fundamentally govern membrane permeability and intracellular distribution [1]. In contrast, shorter-chain ferulates (e.g., ethyl ferulate) exhibit markedly different pharmacokinetic profiles, including altered blood-brain barrier penetration probability and OATP transporter interaction patterns, making cross-compound extrapolation invalid for both in vitro mechanistic studies and in vivo efficacy evaluations [2]. Erythrinasinate A, the closely related positional isomer differing only in hydroxyl/methoxy group orientation on the phenyl ring, demonstrates distinct biological activity profiles, further underscoring that neither structural similarity nor shared feruloyl pharmacophore predicts functional equivalence [3].

Quantitative Differentiation Evidence for Erythrinasinate B (101959-37-9)


Antiplasmodial Activity Against Chloroquine-Sensitive Plasmodium falciparum (NF54 Strain)

Erythrinasinate B demonstrates moderate antiplasmodial activity with an IC50 value falling within the range of 24.4 to 41.7 μg/mL against the chloroquine-sensitive NF54 strain of Plasmodium falciparum [1]. The compound was isolated alongside lupeol via activity-guided fractionation from the hexane fraction of Erythrina caffra stem bark, which itself exhibited an IC50 < 10 μg/mL, indicating that erythrinasinate B contributes partially to but does not fully account for the extract's overall activity . This activity level situates the compound as a validated moderate-efficacy scaffold for antimalarial research applications.

Antimalarial Plasmodium falciparum Natural product screening

In Vivo Anti-Inflammatory Activity: TPA-Induced Mouse Ear Edema Inhibition

In an established in vivo murine model of acute inflammation, octacosyl ferulate (erythrinasinate B) demonstrated dose-dependent inhibitory activity against TPA-induced ear edema with a 50% inhibitory dose (ID50) of 0.7 mg/ear [1]. The compound was identified as the active anti-inflammatory principle from Pruni Cortex methanol extract via bioassay-guided fractionation, and the observed effect was statistically significant compared to TPA-only control groups [2].

Anti-inflammatory Topical inflammation In vivo pharmacology

PK-C Enzyme Inhibition: Mechanistic Basis for Anti-Promotional Activity

Octacosyl ferulate inhibits the phosphorylation of histone III-S by protein kinase C (PK-C) in a concentration-dependent manner in cell-free enzymatic assays [1]. This biochemical activity correlates mechanistically with the compound's ability to suppress TPA-induced tumor promotion in the two-stage DMBA/TPA mouse skin carcinogenesis model, where TPA's tumor-promoting effects are known to be mediated through PK-C activation [2].

Protein kinase C Tumor promotion Signal transduction

Structural Differentiation: C28 Chain Length as Critical Physicochemical Determinant

Erythrinasinate B possesses a C28 octacosyl alkyl chain, conferring a calculated logP value of 16.10 and topological polar surface area of 55.80 Ų [1]. This extended hydrophobic domain significantly exceeds that of shorter-chain ferulate analogs such as ethyl ferulate (C2) and is comparable to other long-chain natural ferulates including triacontyl ferulate (C30) and hexacosyl ferulate (C26) [2]. The enhanced lipophilicity directly impacts membrane partitioning behavior, predicted human intestinal absorption (99.43% probability), and OATP transporter interaction profiles (OATP1B1 inhibition probability 92.81%) based on admetSAR computational modeling [3].

Lipophilicity Membrane permeability Pharmacokinetics

Anti-Inflammatory Activity in Protein Denaturation Assay: Direct Comparison with Vogelate

In a protein denaturation inhibition assay using compounds isolated from Echinops gracilis, erythrinasinate demonstrated anti-inflammatory activity with an IC50 value of 469.43 μg/mL, compared to vogelate which exhibited an IC50 of 413.71 μg/mL under identical experimental conditions [1]. The ethyl acetate crude extract from which these compounds were derived showed substantially greater potency (IC50 = 125.54 μg/mL), indicating that the isolated compounds are not the sole contributors to the extract's overall anti-inflammatory activity [2].

Anti-inflammatory screening Protein denaturation Natural product comparison

Ambient Temperature Stability for Procurement and Shipping

Erythrinasinate B is documented to be stable at ambient (room) temperature for several days during standard shipping and customs processing, with recommended long-term storage at 2-8°C providing stability for up to 24 months when the product vial is kept tightly sealed . This ambient-temperature shipping tolerance differentiates the compound from more thermally labile natural products requiring cold-chain logistics, which can substantially increase procurement costs and complexity .

Stability Storage conditions Procurement logistics

Validated Application Scenarios for Erythrinasinate B (Octacosyl (E)-Ferulate) in Research and Industrial Settings


Antiplasmodial Natural Product Lead Identification in Malaria Drug Discovery

Erythrinasinate B is suitable as a validated moderate-potency antiplasmodial hit compound for academic or pharmaceutical malaria screening programs. The compound demonstrates reproducible in vitro activity against chloroquine-sensitive P. falciparum (NF54) with IC50 values between 24.4 and 41.7 μg/mL, providing a defined baseline for structure-activity relationship studies aimed at optimizing ferulate ester scaffolds [1]. The compound serves as a positive control for Erythrina-derived antiplasmodial fractions and can be used to benchmark the activity of novel synthetic ferulate analogs or other plant-derived isolates in the same assay system [2].

Topical Anti-Inflammatory and Chemoprevention Research Targeting PK-C Pathway

Given its validated in vivo activity (ID50 = 0.7 mg/ear in TPA-induced mouse ear edema) and established PK-C inhibitory mechanism, erythrinasinate B is appropriate for research investigating topical anti-inflammatory agents and PK-C-mediated tumor promotion pathways [1]. The compound's concentration-dependent inhibition of histone III-S phosphorylation by PK-C provides a mechanistic anchor for studies examining the role of long-chain ferulate esters in modulating phorbol ester-induced signal transduction cascades relevant to inflammation and two-stage chemical carcinogenesis models [2].

Physicochemical Reference Standard for Long-Chain Alkyl Ferulate Characterization

With its well-defined C28 chain length, calculated logP of 16.10, and TPSA of 55.80 Ų, erythrinasinate B can function as a physicochemical reference standard in analytical method development for natural product libraries containing homologous long-chain alkyl ferulates [1]. The compound's structural and property parameters enable its use as a calibration standard in chromatographic separation (HPLC, GC) of ferulate ester mixtures and as a lipophilicity benchmark for computational ADMET model validation in natural product drug discovery pipelines [2].

Comparative Anti-Inflammatory Screening with Structurally Related Esters

Erythrinasinate B is applicable in head-to-head comparative studies evaluating the anti-inflammatory potential of hydroxycinnamic acid esters. The direct IC50 comparison data (erythrinasinate: 469.43 μg/mL vs. vogelate: 413.71 μg/mL) in the protein denaturation assay provides a quantitative foundation for investigating structure-activity relationships among long-chain esters differing in hydroxyl and methoxy substitution patterns on the aromatic ring [1]. This application supports natural product chemistry programs seeking to identify optimal substitution patterns for enhanced anti-inflammatory activity within the erythrinasinate/vogelate chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythrinasinate B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.